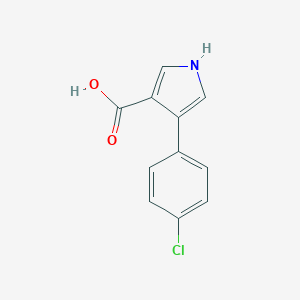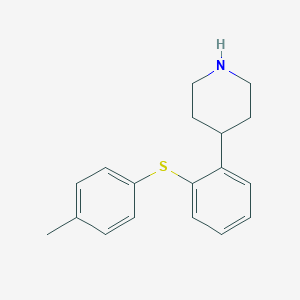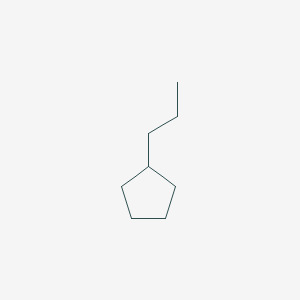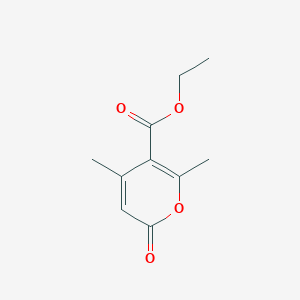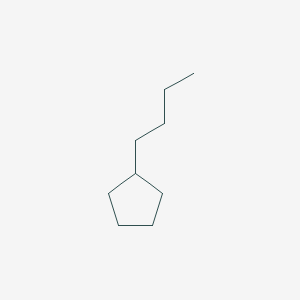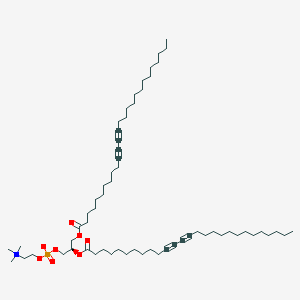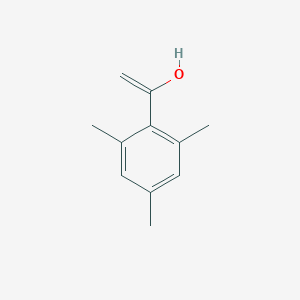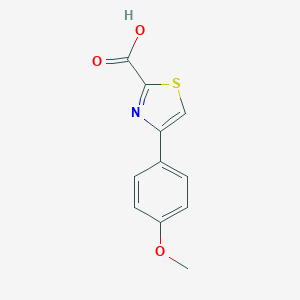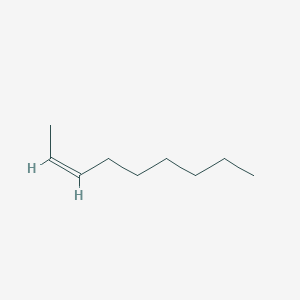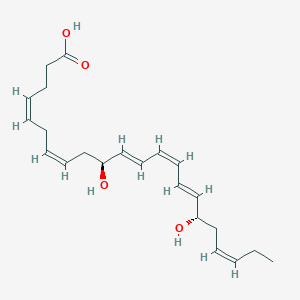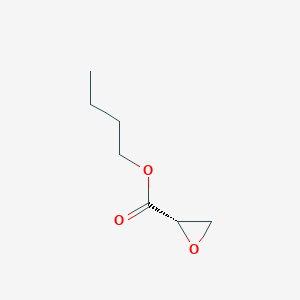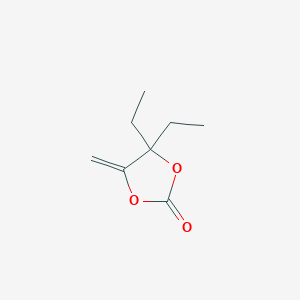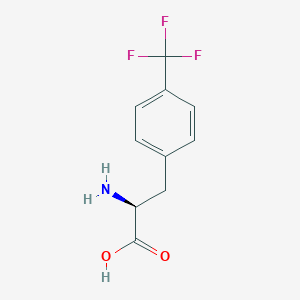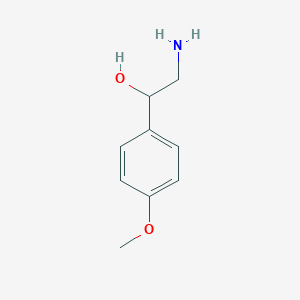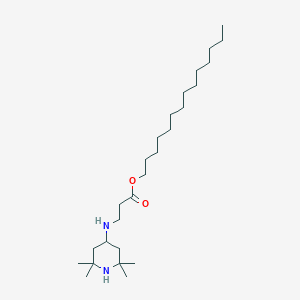
beta-Alanine, N-(2,2,6,6-tetramethyl-4-piperidinyl)-, tetradecyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Beta-Alanine, N-(2,2,6,6-tetramethyl-4-piperidinyl)-, tetradecyl ester, also known as TMPPAA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. TMPPAA is a lipophilic compound that is soluble in organic solvents and is used as a stabilizer in various polymer systems.
Mecanismo De Acción
Beta-Alanine, N-(2,2,6,6-tetramethyl-4-piperidinyl)-, tetradecyl ester acts as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. beta-Alanine, N-(2,2,6,6-tetramethyl-4-piperidinyl)-, tetradecyl ester has also been shown to enhance the solubility of poorly soluble drugs by forming inclusion complexes with the drug molecules. beta-Alanine, N-(2,2,6,6-tetramethyl-4-piperidinyl)-, tetradecyl ester can also increase the permeability of cell membranes, which can enhance the uptake of drugs by cells.
Efectos Bioquímicos Y Fisiológicos
Beta-Alanine, N-(2,2,6,6-tetramethyl-4-piperidinyl)-, tetradecyl ester has been shown to have a low toxicity profile and is generally considered safe for use in various applications. beta-Alanine, N-(2,2,6,6-tetramethyl-4-piperidinyl)-, tetradecyl ester has been shown to possess antioxidant properties and can protect cells from oxidative damage. beta-Alanine, N-(2,2,6,6-tetramethyl-4-piperidinyl)-, tetradecyl ester has also been shown to enhance the solubility and bioavailability of poorly soluble drugs, which can improve their therapeutic efficacy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Beta-Alanine, N-(2,2,6,6-tetramethyl-4-piperidinyl)-, tetradecyl ester has several advantages for use in lab experiments. It is a stable compound that is easy to synthesize and purify. beta-Alanine, N-(2,2,6,6-tetramethyl-4-piperidinyl)-, tetradecyl ester has a low toxicity profile and is generally considered safe for use in various applications. However, beta-Alanine, N-(2,2,6,6-tetramethyl-4-piperidinyl)-, tetradecyl ester has some limitations for use in lab experiments. It is a lipophilic compound that is soluble in organic solvents, which can limit its application in aqueous systems. beta-Alanine, N-(2,2,6,6-tetramethyl-4-piperidinyl)-, tetradecyl ester can also interact with other compounds in the system, which can affect the results of the experiment.
Direcciones Futuras
There are several future directions for the study of beta-Alanine, N-(2,2,6,6-tetramethyl-4-piperidinyl)-, tetradecyl ester. One potential application is in the development of drug delivery systems for poorly soluble drugs. beta-Alanine, N-(2,2,6,6-tetramethyl-4-piperidinyl)-, tetradecyl ester can enhance the solubility and bioavailability of these drugs, which can improve their therapeutic efficacy. Another potential application is in the development of antioxidant therapies for various diseases. beta-Alanine, N-(2,2,6,6-tetramethyl-4-piperidinyl)-, tetradecyl ester has been shown to possess antioxidant properties and can protect cells from oxidative damage. Further research is needed to explore the potential applications of beta-Alanine, N-(2,2,6,6-tetramethyl-4-piperidinyl)-, tetradecyl ester in these fields.
Métodos De Síntesis
Beta-Alanine, N-(2,2,6,6-tetramethyl-4-piperidinyl)-, tetradecyl ester can be synthesized by the reaction of tetradecyl bromide and N-(2,2,6,6-tetramethyl-4-piperidinyl) beta-alanine in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc) and is carried out under reflux conditions. The resulting product is purified by column chromatography or recrystallization to obtain pure beta-Alanine, N-(2,2,6,6-tetramethyl-4-piperidinyl)-, tetradecyl ester.
Aplicaciones Científicas De Investigación
Beta-Alanine, N-(2,2,6,6-tetramethyl-4-piperidinyl)-, tetradecyl ester has been extensively studied for its potential applications in various fields such as drug delivery, polymer stabilization, and as an antioxidant. beta-Alanine, N-(2,2,6,6-tetramethyl-4-piperidinyl)-, tetradecyl ester has been shown to possess antioxidant properties and has been used as a stabilizer in various polymer systems. beta-Alanine, N-(2,2,6,6-tetramethyl-4-piperidinyl)-, tetradecyl ester has also been studied for its potential application in drug delivery systems as it can enhance the solubility and bioavailability of poorly soluble drugs.
Propiedades
Número CAS |
119530-70-0 |
|---|---|
Nombre del producto |
beta-Alanine, N-(2,2,6,6-tetramethyl-4-piperidinyl)-, tetradecyl ester |
Fórmula molecular |
C26H52N2O2 |
Peso molecular |
424.7 g/mol |
Nombre IUPAC |
tetradecyl 3-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]propanoate |
InChI |
InChI=1S/C26H52N2O2/c1-6-7-8-9-10-11-12-13-14-15-16-17-20-30-24(29)18-19-27-23-21-25(2,3)28-26(4,5)22-23/h23,27-28H,6-22H2,1-5H3 |
Clave InChI |
JGUZFNDUMLBDND-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCOC(=O)CCNC1CC(NC(C1)(C)C)(C)C |
SMILES canónico |
CCCCCCCCCCCCCCOC(=O)CCNC1CC(NC(C1)(C)C)(C)C |
Otros números CAS |
119530-70-0 |
Sinónimos |
.beta.-Alanine, N-(2,2,6,6-tetramethyl-4-piperidinyl)-, tetradecyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



